N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that features a unique structure combining benzoimidazole, thiazole, and cyclopentanecarboxamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, which is then functionalized to introduce the thiazole and cyclopentanecarboxamide groups.
Benzoimidazole Synthesis: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thiazole Introduction: The thiazole ring can be introduced via a cyclization reaction involving α-haloketones and thiourea.
Final Coupling: The final step involves coupling the benzoimidazole-thiazole intermediate with cyclopentanecarboxylic acid or its derivatives using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole and thiazole moieties are known to bind to active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)thiazol-2-amine
- N-(4-(2-(1H-benzo[d]imidazol-2-yl)ethyl)thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is unique due to its specific combination of benzoimidazole, thiazole, and cyclopentanecarboxamide moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-17(25-10-9-24-16-8-4-3-7-15(16)22-20(24)25)11-14-12-28-19(21-14)23-18(27)13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHKYHHEMNVHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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